Unveiling Dihydrotanshinone I: A Technical Guide to its Discovery and Isolation from Salvia miltiorrhiza
Unveiling Dihydrotanshinone I: A Technical Guide to its Discovery and Isolation from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotanshinone I is a lipophilic abietane diterpenoid compound derived from the dried root of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history in traditional Chinese medicine.[1][2] Modern pharmacological studies have revealed its significant therapeutic potential, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Dihydrotanshinone I, presenting quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.
Physicochemical Properties of Dihydrotanshinone I
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄O₃ | |
| Molecular Weight | 278.30 g/mol | |
| Appearance | Red powder | |
| CAS Number | 87205-99-0 | |
| Solubility | Ethanol: 1 mg/mL |
Extraction and Isolation Methodologies
The isolation of Dihydrotanshinone I from Salvia miltiorrhiza involves extraction of the dried root material followed by chromatographic purification. Various methods have been developed to optimize the yield and purity of the final product.
Experimental Workflow: From Salvia miltiorrhiza to Purified Dihydrotanshinone I
Caption: General workflow for the extraction and purification of Dihydrotanshinone I.
Quantitative Data on Extraction Methods
The choice of extraction method significantly impacts the yield of Dihydrotanshinone I. Below is a comparison of different techniques.
| Extraction Method | Solvent/Modifier | Key Parameters | Yield of Dihydrotanshinone I (mg/g of raw material) | Reference |
| Supercritical Fluid Extraction (SFE) | CO₂ with Peanut Oil Modifier | Flow rate: 3.23 L/min, Modifier conc.: 52.21%, Pressure: 38.50 MPa | 1.472 | |
| Cloud Point Extraction (CPE) | Lecithin (3% w/v), NaCl (2% w/v) | Solid-to-liquid ratio: 1g/20mL, pH 6, Room Temperature | Not explicitly stated in mg/g, but showed a 4.55% increase in extraction efficiency compared to conventional water extraction. | |
| Solvent Extraction | Methanol:Chloroform (7:3, v/v) | Not specified | Not explicitly quantified for Dihydrotanshinone I alone, but this solvent mixture showed high yield for total tanshinones. |
Detailed Experimental Protocols
1. Cloud Point Extraction (CPE)
This protocol is based on the method described by Kim et al. (2024).
-
Sample Preparation: Dry the roots of Salvia miltiorrhiza at 55°C and grind them into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered sample.
-
Add 20 mL of an aqueous solution containing 3% (w/v) lecithin and 2% (w/v) NaCl.
-
The pH of the solution should be approximately 6, requiring no adjustment.
-
Perform ultrasonic-assisted extraction (UAE) for 40 minutes at room temperature (25 ± 2°C).
-
Centrifuge the mixture to separate the surfactant-rich phase (coacervate) containing the extracted tanshinones.
-
-
Analysis: The extracted Dihydrotanshinone I can be quantified using High-Performance Liquid Chromatography (HPLC).
2. Supercritical Fluid Extraction (SFE)
This protocol is based on the optimized conditions reported by Fikri et al. (2022).
-
Sample Preparation: Use powdered danshen (Salvia miltiorrhiza).
-
Extraction:
-
Set the SFE system parameters as follows:
-
Pressure: 38.50 MPa
-
Modifier: Peanut oil at a concentration of 52.21%
-
Flow rate: 3.23 L/min
-
-
Perform the extraction to obtain the supercritical fluid extract.
-
-
Analysis: Quantify the Dihydrotanshinone I content in the extract using HPLC.
3. Purification by Macroporous Resin and Preparative HPLC
This protocol is a general procedure based on the methods described by Feng et al. (2018).
-
Initial Extraction: Extract the powdered Salvia miltiorrhiza with 95% ethanol.
-
Macroporous Resin Chromatography:
-
Load the ethanol extract onto a D101 macroporous adsorption resin column.
-
Elute with a stepwise gradient of ethanol in water (e.g., 0%, 45%, and 90%).
-
Collect the 90% ethanol eluent, which will be enriched with total tanshinones, including Dihydrotanshinone I.
-
-
Semi-preparative HPLC:
-
Further purify the tanshinone-rich fraction using a semi-preparative HPLC system.
-
Use a suitable C18 column and a mobile phase gradient of methanol and water to separate the individual tanshinones.
-
Collect the fraction corresponding to the retention time of Dihydrotanshinone I.
-
Evaporate the solvent to obtain purified Dihydrotanshinone I.
-
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly used for the quantification and identification of Dihydrotanshinone I.
HPLC and UPLC-MS/MS Parameters
| Parameter | HPLC | UPLC-MS/MS |
| Column | YMC-Pack ODS-AM (250 mm × 4.6 mm, 5 µm) | Waters HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of 0.8% acetic acid in water (A) and 0.8% acetic acid in acetonitrile (B) | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | 280 nm | Polarity switching mode |
| Column Temperature | 30°C | Not specified |
| Linearity (R²) | >0.99 | ≥0.9916 |
| LOD | Not specified | 0.003–0.135 ng/mL |
| LOQ | Not specified | 0.010–0.450 ng/mL |
Spectroscopic Data
The structure of Dihydrotanshinone I is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Spectroscopy | Data | Reference |
| ¹³C NMR (in CDCl₃) | Chemical shifts available in the SpectraBase database. | |
| ESI-MS | Precursor and product ion data are used for structural elucidation of metabolites. |
Signaling Pathways Modulated by Dihydrotanshinone I
Dihydrotanshinone I exerts its pharmacological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
JAK2/STAT3 Signaling Pathway
Dihydrotanshinone I has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells.
Caption: Dihydrotanshinone I inhibits the JAK2/STAT3 signaling pathway.
Dihydrotanshinone I has been observed to decrease the phosphorylation of STAT3 in a dose-dependent manner. This inhibition of STAT3 activation leads to the downregulation of anti-apoptotic proteins and promotes apoptosis in cancer cells.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. Dihydrotanshinone I has been shown to modulate this pathway.
Caption: Dihydrotanshinone I's inhibitory effect on the PI3K/Akt/mTOR pathway.
Studies on the related compound, Tanshinone I, have shown that it downregulates anti-apoptotic components and upregulates apoptotic components of the PI3K/Akt/mTOR signaling pathway. It is suggested that Dihydrotanshinone I may have a similar mechanism of action, leading to decreased cell proliferation and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is another critical pathway in cancer development that is affected by Dihydrotanshinone I.
Caption: Inhibition of the EGFR signaling pathway by Dihydrotanshinone I.
Dihydrotanshinone I has been shown to dose-dependently inhibit the phosphorylation of EGFR and its downstream signaling pathways. This leads to the inhibition of cell viability in cancer cells.
Conclusion
Dihydrotanshinone I, a key bioactive constituent of Salvia miltiorrhiza, has demonstrated significant potential as a therapeutic agent. This guide has provided a detailed overview of the methods for its extraction and purification, along with quantitative data to aid in the selection of appropriate techniques. The elucidation of its mechanisms of action through the modulation of critical signaling pathways, such as JAK2/STAT3, PI3K/Akt/mTOR, and EGFR, provides a solid foundation for further research and development of Dihydrotanshinone I as a novel therapeutic. The presented protocols and data aim to facilitate the work of researchers and scientists in unlocking the full potential of this promising natural compound.
References
- 1. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 3. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
